H-Arg-arg-NH2 3 hcl
CAS No.: 114736-11-7
Cat. No.: VC0039359
Molecular Formula: C12H30Cl3N9O2
Molecular Weight: 438.783
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114736-11-7 |
|---|---|
| Molecular Formula | C12H30Cl3N9O2 |
| Molecular Weight | 438.783 |
| IUPAC Name | (2S)-2-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;trihydrochloride |
| Standard InChI | InChI=1S/C12H27N9O2.3ClH/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18;;;/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20);3*1H/t7-,8-;;;/m0.../s1 |
| Standard InChI Key | IZNXLXQASLNBBG-IXJBZROVSA-N |
| SMILES | C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl |
Introduction
Chemical Identity and Structure
H-Arg-Arg-NH2 3 HCl is a dipeptide consisting of two arginine residues with a C-terminal amide group, presented as a trihydrochloride salt. The compound has a systematic chemical identity with specific molecular characteristics that define its structure and behavior.
Basic Chemical Information
The fundamental chemical properties of H-Arg-Arg-NH2 3 HCl are essential for understanding its behavior in various experimental and biological contexts. These properties are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 114736-11-7 |
| Molecular Formula | C12H30Cl3N9O2 |
| Molecular Weight | 438.78 g/mol |
| Synonyms | H-Arg-Arg-NH2, Arginyl-arginyl-amide trihydrochloride |
| Recommended Storage Temperature | -15°C |
Physical and Chemical Properties
Understanding the physical and chemical properties of H-Arg-Arg-NH2 3 HCl is crucial for its proper handling, storage, and application in research settings.
Physical Properties
H-Arg-Arg-NH2 3 HCl typically exists as a solid at room temperature. While the search results don't provide specific information on its appearance, similar peptide hydrochloride salts are often white to off-white crystalline or amorphous powders. The compound requires storage at -15°C to maintain stability and prevent degradation .
The presence of three hydrochloride moieties makes this compound highly water-soluble, as is typical for hydrochloride salts of basic peptides. This water solubility is advantageous for preparing aqueous solutions for biological assays and other research applications.
Related Compounds and Structural Analogues
H-Arg-Arg-NH2 3 HCl belongs to a family of arginine-containing peptides that share structural similarities but differ in specific functional groups or the number of arginine residues.
Comparison with Similar Compounds
Several structurally related compounds appear in the scientific literature, each with distinct features and applications:
H-Arg-Arg-4MβNA · 3 HCl (CAS: 42761-77-3) is particularly notable as it contains a fluorescent 4-methoxy-β-naphthylamide group, which makes it useful for developing fluorogenic substrates for proteolytic enzymes . This derivative has applications in enzyme assays and the study of proteolytic processes.
H-Arg-Arg-Arg-OH.HCl represents an extension of our target compound with an additional arginine residue and a free carboxylic acid at the C-terminus instead of an amide group . Such tri-arginine peptides are often studied for their enhanced cell-penetrating properties.
Structure-Activity Relationships
The search results provide insights into how structural modifications of arginine-containing peptides affect their properties. For example, N-methylation of arginine residues has been studied for its impact on cell-penetrating properties. Research by Calabretta et al. demonstrated that increasing N-methylation correlates with increased partitioning into octanol in the presence of sodium dodecanoate, which may predict enhanced cell-penetrating capabilities .
In the case of H-Arg-Arg-NH2 3 HCl, the presence of two consecutive arginine residues with their positively charged guanidino groups likely contributes to potential cell-penetrating properties or interactions with negatively charged biomolecules such as nucleic acids or phospholipid membranes.
Synthesis and Production
The synthesis of H-Arg-Arg-NH2 3 HCl typically employs standard peptide synthesis methodologies, including both solution-phase and solid-phase approaches.
Synthetic Routes
While the search results don't provide a specific synthesis protocol for H-Arg-Arg-NH2 3 HCl, they do reference synthetic approaches for similar compounds that can be adapted for this dipeptide.
One approach involves the use of coupling reagents such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) to form peptide bonds while minimizing racemization . The search results mention a synthesis where DEPBT was used to couple a protected amino acid with H-Arg-NH2·2HCl, resulting in good yields and high purity .
A general synthetic route might involve:
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Protection of functional groups on the arginine residues
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Activation of the carboxylic acid group of the first arginine
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Coupling with the second arginine residue
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Deprotection steps to remove protecting groups
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Conversion to the trihydrochloride salt
Purification and Characterization
After synthesis, H-Arg-Arg-NH2 3 HCl would typically undergo purification procedures such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC). Characterization would involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the final product.
The search results indicate that HPLC is commonly used for monitoring the progress of reactions and determining the purity of similar peptide compounds . For instance, in the synthesis of Ibu-Tyr-Arg-NH2, HPLC monitoring was used to confirm reaction completion and the final product showed 98.0% purity .
Research Applications
While the search results don't directly specify applications for H-Arg-Arg-NH2 3 HCl, its structural features and the applications of related compounds suggest several potential research uses.
Enzyme Substrate Studies
Dipeptides containing arginine residues often serve as substrates for proteolytic enzymes. The related compound H-Arg-Arg-4MβNA · 3 HCl is used as a fluorogenic substrate for studying proteases, particularly those with specificity for basic amino acid residues . By analogy, H-Arg-Arg-NH2 3 HCl could serve as a non-fluorescent substrate for similar enzymatic studies or as a competitive inhibitor in certain enzymatic assays.
Cell-Penetrating Peptide Research
Arginine-rich peptides are known for their cell-penetrating properties. Research by Calabretta et al. investigated how N-methylation of arginine affects octanol-water partitioning and cell penetration . Given that H-Arg-Arg-NH2 3 HCl contains two arginine residues with multiple positive charges, it may exhibit cell-penetrating capabilities and could be studied in the context of drug delivery systems or as a model for understanding cell penetration mechanisms.
Biochemical Interactions
The positively charged guanidino groups of the arginine residues in H-Arg-Arg-NH2 3 HCl can interact with negatively charged molecules such as nucleic acids, phospholipids, and certain proteins. This property makes the compound potentially useful for studying biochemical interactions involving electrostatic forces, hydrogen bonding, and other non-covalent interactions.
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